molecular formula C9H7ClN2O3S B1597208 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride CAS No. 388088-81-1

3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride

Cat. No. B1597208
M. Wt: 258.68 g/mol
InChI Key: IZKQGEKIDKCBSX-UHFFFAOYSA-N
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Description

3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride is a chemical compound with the linear formula C9H7ClN2O3S . It is a white solid at room temperature .


Synthesis Analysis

The synthesis of 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride involves annulation reaction, followed by desulfurization/intramolecular rearrangement . The yield of this process can reach up to 94% .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C9H7ClN2O3S/c1-6-11-12-9(15-6)7-3-2-4-8(5-7)16(10,13)14/h2-5H,1H3 . This indicates that the compound contains carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms.


Physical And Chemical Properties Analysis

This compound is a white solid at room temperature . It has a molecular weight of 258.68 .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antibacterial Study : 1,3,4-Oxadiazole compounds, including derivatives similar to 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride, have been synthesized and studied for their antibacterial properties. These compounds exhibited moderate to strong activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

  • Antimicrobial and Anti-inflammatory Applications : Sulfonamide-based 1,3,4-oxadiazole derivatives have been synthesized, showing promising antimicrobial and anti-inflammatory activities. Some of these compounds demonstrated excellent anti-inflammatory activity, surpassing that of diclofenac (Kavitha et al., 2019).

  • Anticancer Evaluation : A series of N-substituted benzamides containing 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride have been evaluated for their anticancer activities against various cancer cell lines. Several derivatives showed higher anticancer activities than the reference drug etoposide (Ravinaik et al., 2021).

Chemical and Physical Properties

  • Corrosion Inhibition : Derivatives of 1,3,4-oxadiazole, including those structurally related to 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride, have been studied for their corrosion inhibition properties for mild steel in acidic environments. They exhibited high inhibition efficiency, providing protection against metal dissolution (Ammal et al., 2018).

  • Synthetic Approaches and Kinetic Investigations : Innovative synthetic approaches to molecules containing 1,3,4-oxadiazole groups have been explored. Kinetic studies of such molecules revealed insights into their reactivity and potential applications in various chemical processes (Rublova et al., 2017).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been assigned the signal word “Danger” and is associated with the hazard statements H302 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific measures in case of ingestion, skin contact, or eye contact .

properties

IUPAC Name

3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3S/c1-6-11-12-9(15-6)7-3-2-4-8(5-7)16(10,13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKQGEKIDKCBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381505
Record name 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride

CAS RN

388088-81-1
Record name 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=388088-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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